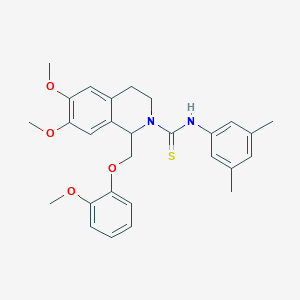

N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic isoquinoline derivative characterized by a carbothioamide group at the 2-position of the dihydroisoquinoline core. Key structural features include:

- 6,7-Dimethoxy substitution on the aromatic ring, which enhances electron density and influences binding interactions.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O4S/c1-18-12-19(2)14-21(13-18)29-28(35)30-11-10-20-15-26(32-4)27(33-5)16-22(20)23(30)17-34-25-9-7-6-8-24(25)31-3/h6-9,12-16,23H,10-11,17H2,1-5H3,(H,29,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPUUZWLWLTUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.

Biochemical Pathways

Benzimidazole derivatives are known to interfere with various biochemical pathways, including those involved in cell division and protein synthesis

Pharmacokinetics

The presence of methoxy groups and a carbothioamide moiety in its structure suggest that it may be well absorbed and could undergo extensive metabolism in the body.

Result of Action

Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict its precise effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other competing molecules.

Biological Activity

N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that exhibits various biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C26H30N2O5S

- Molecular Weight : 486.59 g/mol

- IUPAC Name : this compound

This compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties.

Antioxidant Activity

Studies have indicated that compounds similar to N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline derivatives possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways. For example, a related compound demonstrated a notable reduction in malondialdehyde (MDA) levels in vitro, indicating its potential as an antioxidant agent.

Antimicrobial Activity

Research has shown that derivatives of isoquinoline exhibit antimicrobial effects against various pathogens. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity. In vitro studies have reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of cell cycle regulators and the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective activity of similar compounds has been explored in models of neurodegenerative diseases. Evidence suggests that these compounds may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This activity is particularly relevant for conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Dihydroisoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of methoxy and phenyl groups can be accomplished via nucleophilic substitution methods.

- Carbothioamide Formation : Finalization involves the addition of thiocarbonyl components to yield the carbothioamide functionality.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of isoquinoline derivatives in cancer therapy. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study indicated that isoquinoline derivatives can induce apoptosis in human cancer cells through the modulation of signaling pathways involved in cell survival and death .

Neuropharmacological Effects

The compound has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that it can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease. In vitro studies suggest that it enhances synaptic plasticity and reduces neuroinflammation .

Cardiovascular Benefits

There is evidence suggesting that this compound can influence cardiovascular health by modulating calcium channels in smooth muscle tissues. It has been observed to reduce contractile activity in isolated smooth muscle preparations, indicating its potential use as a vasodilator .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Enhances synaptic plasticity | |

| Cardiovascular | Reduces smooth muscle contractility |

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of various isoquinoline derivatives, including N-(3,5-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. The results showed significant inhibition of growth in breast cancer cells with an IC50 value indicating effective dose levels for therapeutic application.

Case Study 2: Neuroprotective Mechanisms

In a model of Alzheimer's disease, the compound was administered to transgenic mice exhibiting neurodegenerative symptoms. Behavioral tests revealed improvements in cognitive function and memory retention, correlating with reduced amyloid plaque deposition in brain tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives. Below is a systematic comparison with analogs from the literature ():

Table 1: Structural and Analytical Comparison

Key Structural and Functional Differences

Carbothioamide vs. Sulfonamide (6k) introduces a strong electron-withdrawing group, altering electronic distribution versus the electron-donating thioamide.

Substituent Effects on Lipophilicity: The (2-methoxyphenoxy)methyl side chain increases molecular weight and lipophilicity (logP) compared to simpler groups like methyl (6f) or benzyl (6m).

Stereoelectronic Properties: 6,7-Dimethoxy groups are conserved across all analogs, suggesting a critical role in π-stacking or binding to aromatic residues in biological targets . Methoxy vs. Methylsulfonyl: Methoxy groups (target, 6f, 6l) donate electrons, while methylsulfonyl (6k) withdraws electrons, impacting charge distribution in the isoquinoline core.

Research Findings and Implications

- Synthetic Accessibility : Derivatives like 6f and 6l are synthesized via nucleophilic substitution or coupling reactions, as described in . The target compound likely requires similar methodologies but with thioamide-forming reagents (e.g., Lawesson’s reagent).

- Crystallographic Analysis : Tools like SHELX and OLEX2 are critical for resolving complex structures in this class, particularly for confirming stereochemistry and hydrogen-bonding motifs.

Q & A

Q. What are the recommended methodologies for determining the crystal structure of this carbothioamide derivative?

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL (for small-molecule refinement) or OLEX2 (for workflow integration from solution to publication). SHELXL is particularly robust for high-resolution data and handling twinned crystals, while OLEX2 streamlines structure solution and refinement with advanced visualization tools .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C, DEPT, and 2D experiments like COSY/HSQC) to verify substituent positions and stereochemistry.

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- FT-IR spectroscopy to identify functional groups (e.g., carbothioamide C=S stretch at ~1200–1250 cm⁻¹). Cross-validation with elemental analysis ensures purity .

Q. How can researchers design experiments to optimize the synthetic yield of this compound?

Use Design of Experiments (DoE) principles to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Fractional factorial designs or response surface methodologies (RSM) minimize experimental runs while identifying optimal conditions. For example, methoxy group stability under acidic/basic conditions should be prioritized in screening .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways or regioselectivity during synthesis?

Implement quantum chemical calculations (e.g., DFT for transition-state analysis) combined with reaction path search algorithms (e.g., artificial force-induced reaction method). The ICReDD framework integrates computational predictions with experimental validation, enabling rapid identification of viable pathways. For instance, the steric effects of the 3,5-dimethylphenyl group on nucleophilic attack can be modeled .

Q. How can impurities or degradation products be systematically identified and quantified?

Employ HPLC-MS with orthogonal separation modes (e.g., reverse-phase and HILIC) coupled with UV/vis and high-resolution MS detection. Pharmacopeial impurity profiling guidelines (e.g., USP/Ph. Eur.) recommend relative response factors (RRFs) for quantification, as seen in analogous carbothioamide analyses .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity measurements.

- Molecular Dynamics (MD) simulations to model ligand-receptor interactions, focusing on the carbothioamide’s hydrogen-bonding potential with active-site residues.

- Cryo-EM or X-ray crystallography for structural biology applications if co-crystals with targets are obtainable .

Q. How do the multiple methoxy groups influence physicochemical properties like solubility and logP?

Use Hansen solubility parameters (HSP) and quantitative structure-property relationship (QSPR) models to correlate substituent positions with solubility. Experimental validation via shake-flask methods (aqueous/organic partitioning) and computational tools like COSMOtherm can predict logP shifts due to methoxy group electron-donating effects .

Methodological Considerations

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

- Membrane separation technologies (e.g., nanofiltration) for selective retention of high-MW byproducts.

- Chromatographic purification (flash column or prep-HPLC) with gradient elution to resolve structurally similar intermediates.

- Powder technology (e.g., controlled crystallization) to enhance phase purity .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

Adopt Quality by Design (QbD) principles:

- Define critical quality attributes (CQAs) and critical process parameters (CPPs).

- Use inter-laboratory round-robin studies with standardized analytical protocols (e.g., NMR referencing, HPLC column lot consistency).

- Document deviations using failure mode and effects analysis (FMEA) .

Data Analysis and Contradictions

Q. How should conflicting crystallographic data (e.g., disordered solvent molecules) be resolved?

Apply SHELXL’s restraints (e.g., SIMU, DELU) to model disorder while minimizing overfitting. Cross-validate with PXRD to confirm bulk crystallinity. If ambiguity persists, supplementary techniques like solid-state NMR or DFT geometry optimization can resolve discrepancies .

Q. What statistical approaches reconcile discrepancies in biological activity assays?

Use meta-analysis to aggregate data from multiple assays (e.g., enzyme inhibition vs. cell-based viability). Bayesian hierarchical models account for inter-experimental variability. For example, contradictory IC₅₀ values may arise from differences in cell line permeability or assay buffer conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.